molecular formula C12H10N2O6 B11847439 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid

Cat. No.: B11847439
M. Wt: 278.22 g/mol
InChI Key: STIDGXKGGFIEQS-UHFFFAOYSA-N
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Description

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is a compound belonging to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-amino phenyl)morpholine-3-one . The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group.

    Condensation: It can form condensation products with various aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Reduction: Conversion to 2-((3-amino-2-oxo-2H-chromen-4-yl)amino)propanoic acid.

    Substitution: Formation of various substituted coumarin derivatives.

    Condensation: Formation of Schiff bases or other condensation products.

Scientific Research Applications

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is not fully understood. it is believed to interact with γ-aminobutyric acid (GABA) ionotropic receptors, which play a crucial role in its anticonvulsant activity . The nitro group may also contribute to its antimicrobial properties by generating reactive nitrogen species that can damage microbial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)propanoic acid is unique due to its specific structural features, such as the nitro group and the propanoic acid moiety, which contribute to its distinct biological activities. Its ability to interact with GABA receptors and its potential antimicrobial properties set it apart from other coumarin derivatives .

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

2-[(3-nitro-2-oxochromen-4-yl)amino]propanoic acid

InChI

InChI=1S/C12H10N2O6/c1-6(11(15)16)13-9-7-4-2-3-5-8(7)20-12(17)10(9)14(18)19/h2-6,13H,1H3,(H,15,16)

InChI Key

STIDGXKGGFIEQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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